molecular formula C15H28O4Si B1180808 6-(Tert-butyl-dimethyl-silanyloxymethyl)-2,2-dimethyl-tetrahydro-cyclopenta[1,3]dioxol-4-one CAS No. 145307-55-7

6-(Tert-butyl-dimethyl-silanyloxymethyl)-2,2-dimethyl-tetrahydro-cyclopenta[1,3]dioxol-4-one

Cat. No. B1180808
CAS RN: 145307-55-7
M. Wt: 300.46
InChI Key:
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Description

Synthesis Analysis

The synthesis of sterically congested cycloalkenes related to the compound involves complex reactions such as oxidation and thermal isomerization processes. For example, oxidation of bicyclic 1,3-dithietane with dimethyldioxirane followed by thermal isomerization and further oxidation steps can yield related cyclopentene derivatives with significant yield (Ishii et al., 2000). Similarly, the synthesis of cyclohexenone derivatives through cycloaddition reactions demonstrates the complexity and versatility of synthetic strategies in this chemical domain (S. Kozmin, Shuwen He, & V. Rawal, 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as cycloalkenes and cyclohexenone derivatives, reveals the presence of strained C=C bonds and the impact of steric congestion on molecular geometry. The detailed structural analysis through methods like X-ray crystallography provides insights into the planar and nearly planar configurations of these molecules, highlighting the influence of substituents on the molecular architecture (C. Brönneke, R. Herbst‐Irmer, U. Klingebiel, Peter Neugebauer, M. Schäfer, & H. Oberhammer, 1997).

Chemical Reactions and Properties

The chemical reactions involving 6-(Tert-butyl-dimethyl-silanyloxymethyl)-2,2-dimethyl-tetrahydro-cyclopenta[1,3]dioxol-4-one and similar molecules often involve cycloaddition, oxidation, and isomerization processes. These reactions are crucial for synthesizing various derivatives with potential application in materials science and organic synthesis. The ability of these compounds to undergo transformations under specific conditions is a key aspect of their chemical behavior (M. Matsumoto, Junko Murayama, M. Nishiyama, Yasuko Mizoguchi, Toshimitsu Sakuma, & N. Watanabe, 2002).

Scientific Research Applications

Reactions and Synthesis

  • This compound is utilized in various addition and cycloaddition reactions. For instance, it reacts with compounds having acidic protons to give insertion products, as demonstrated by the formation of silyl ethers and aminochlorosilanes. These reactions are significant for creating a range of silicon-containing organic compounds (Niesmann, Klingebiel, & Noltemeyer, 1996).

  • It serves as a key building block in synthetic approaches, notably in the synthesis of prostaglandin derivatives. This showcases its importance in the field of organic synthesis and medicinal chemistry (Gimazetdinov, Al’mukhametov, & Miftakhov, 2019).

Chemical Properties and Transformations

  • The compound is involved in dimerization reactions, such as the transformation of lattice-framework silanones into 1,3-dioxa-2,4-disiletanes. This application is crucial in understanding the behavior of silicon-based compounds under various conditions (Tsutsui, Tanaka, Kwon, Matsumoto, & Sakamoto, 2006).

  • It plays a role in the synthesis of enantiopure compounds, such as di(tert-butyl)(2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. This is important in the production of chiral molecules, which have applications in pharmaceuticals and fine chemicals (Chaloin, Cabart, Marin, Zhang, & Guichard, 2008).

properties

IUPAC Name

6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4Si/c1-14(2,3)20(6,7)17-9-10-8-11(16)13-12(10)18-15(4,5)19-13/h10,12-13H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTFEDRKSDLHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(=O)C2O1)CO[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 72207369

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